molecular formula C11H20O3 B13061494 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one

Cat. No.: B13061494
M. Wt: 200.27 g/mol
InChI Key: UHORNYJTZHNXTB-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with dimethoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)phenol
  • 2,5-Dimethoxybenzaldehyde
  • 2,4-Dimethoxybenzyl alcohol

Uniqueness

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2-(dimethoxymethyl)-3,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H20O3/c1-7-5-8(2)10(9(12)6-7)11(13-3)14-4/h7-8,10-11H,5-6H2,1-4H3

InChI Key

UHORNYJTZHNXTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C(OC)OC)C

Origin of Product

United States

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